molecular formula C9H8F2O B019126 1-(2,4-Difluorophenyl)propan-2-one CAS No. 274682-91-6

1-(2,4-Difluorophenyl)propan-2-one

Cat. No.: B019126
CAS No.: 274682-91-6
M. Wt: 170.16 g/mol
InChI Key: XVHHDTNIOCSTLH-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)propan-2-one is a valuable chemical building block in medicinal chemistry and pharmaceutical research. Its core research value lies in its role as a key synthetic intermediate for the development of bioactive molecules, particularly azole-based antifungal agents. The structural motif of the 2,4-difluorophenyl group is a critical component of several established therapeutics, most notably the widely used antifungal drug fluconazole . Researchers utilize this ketone to access novel compounds that inhibit fungal growth by targeting the enzyme 14-α lanosterol demethylase, a mechanism of action shared with commercial azole drugs . Beyond its established role in antifungal development, this scaffold is also being explored in cutting-edge oncology research. Recent scientific investigations have synthesized and evaluated derivatives of 1-(2,4-difluorophenyl)pyrrolidine for their cytotoxic effects on aggressive cancer cell lines, including triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375) . The incorporation of the difluorophenyl ring is a strategic choice in drug design; the fluorine atoms influence molecular conformation and electronic properties, which can enhance binding interactions with biological targets and improve the metabolic stability of the resulting compounds . This makes this compound a versatile precursor for researchers aiming to develop new therapeutic agents to address the pressing challenges of fungal resistance to existing drugs and the need for novel anticancer therapies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-difluorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHHDTNIOCSTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370551
Record name 2,4-DIFLUOROPHENYLACETONE
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URL https://comptox.epa.gov/dashboard/DTXSID80370551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274682-91-6
Record name 2,4-DIFLUOROPHENYLACETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Difluorophenylacetone
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Mechanistic Studies and Reactivity Profiling of 1 2,4 Difluorophenyl Propan 2 One

Investigation of Nucleophilic and Electrophilic Reaction Pathways

The reactivity of 1-(2,4-Difluorophenyl)propan-2-one is characterized by the electrophilic nature of the carbonyl carbon and the potential for nucleophilic aromatic substitution on the difluorophenyl ring.

The carbonyl group's carbon atom is electron-deficient due to the electronegativity of the oxygen atom, making it a prime target for nucleophilic attack. This is a common feature of ketones. vedantu.com The first step in an acid-catalyzed addition to a carbonyl group is the electrophilic attack on the carbonyl pi bond by an acid, creating a carbocation that is then attacked by a nucleophile. libretexts.org

Conversely, the difluorophenyl ring can undergo nucleophilic aromatic substitution. Generally, halogens are deactivating groups in electrophilic aromatic substitution. youtube.com However, in nucleophilic aromatic substitution (SNAr), fluoride (B91410) is a surprisingly effective leaving group. This is because the rate-determining step is the initial nucleophilic attack, which forms a negatively charged intermediate (a Meisenheimer complex). The highly electronegative fluorine atoms stabilize this intermediate through their strong inductive effect, thereby increasing the reaction rate. stackexchange.com

Influence of Fluorine Substitution on Reactivity and Reaction Rates

The two fluorine atoms on the phenyl ring exert a strong electron-withdrawing inductive effect. This effect has a profound impact on the reactivity of both the aromatic ring and the propanone side chain.

The electron-withdrawing nature of fluorine enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. stackexchange.com In the context of SNAr, this stabilizing effect on the Meisenheimer complex lowers the activation energy of the rate-determining step, leading to faster reaction rates compared to other halogens. stackexchange.com

Furthermore, the fluorine substituents can influence the acidity of the alpha-protons (the hydrogens on the carbon adjacent to the carbonyl group). The inductive effect of the difluorophenyl group can increase the acidity of these protons, facilitating enolate formation. This, in turn, can affect the rates and outcomes of reactions proceeding through an enolate intermediate.

Conformational Analysis and its Impact on Reaction Selectivity

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. pharmacy180.com For this compound, rotation around the bond connecting the phenyl ring and the carbonyl group leads to different conformations. These conformations can have different energies and, therefore, different populations at equilibrium.

The orientation of the difluorophenyl ring relative to the propanone side chain can influence the steric accessibility of the carbonyl carbon and the alpha-protons. masterorganicchemistry.com For instance, in certain conformations, the bulky phenyl group might hinder the approach of a nucleophile to one face of the carbonyl group, leading to stereoselectivity in addition reactions.

Advanced Studies in Catalytic and Non-Catalytic Transformations

Oxidation Reactions of Related Ketones

Ketones can be oxidized, though they are generally more resistant to oxidation than aldehydes. vedantu.com Oxidation of ketones typically requires strong oxidizing agents and harsh conditions and often results in the cleavage of carbon-carbon bonds. For a ketone like this compound, oxidation could potentially lead to the formation of 2,4-difluorobenzoic acid and acetic acid.

Reduction Reactions and Formation of Propanol (B110389) Derivatives

The reduction of the carbonyl group in this compound is a common transformation. Ketones are readily reduced to secondary alcohols. vedantu.com This can be achieved using various reducing agents.

Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst like platinum, palladium, or nickel, is a standard method for reducing ketones to alcohols. doubtnut.comdoubtnut.com For this compound, this reaction would yield 1-(2,4-difluorophenyl)propan-2-ol.

Chemical reducing agents such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are also highly effective for this transformation. doubtnut.com These reagents deliver a hydride ion to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated to give the alcohol.

The reduction of the ketone can lead to the formation of a chiral center at the second carbon of the propane (B168953) chain. The use of chiral reducing agents or catalysts can lead to the stereoselective formation of one enantiomer of the corresponding alcohol, 1-(2,4-difluorophenyl)propan-2-ol. This alcohol is a precursor in the synthesis of antifungal agents. nih.gov

Substitution Reactions and Functional Group Interconversions

Substitution reactions can occur at the alpha-carbon of the ketone or on the aromatic ring. The increased acidity of the alpha-protons, due to the influence of the difluorophenyl group, facilitates the formation of an enolate. This enolate can then act as a nucleophile in various reactions, such as alkylation or halogenation at the alpha-position.

On the aromatic ring, nucleophilic aromatic substitution can replace one or both of the fluorine atoms with other functional groups. The strong electron-withdrawing nature of the fluorine atoms makes the ring susceptible to attack by strong nucleophiles. stackexchange.com The position of substitution would be directed by the combined electronic effects of the fluorine atoms and the propan-2-one substituent.

Reaction TypeReagents/ConditionsProduct(s)
Nucleophilic Aromatic Substitution Strong NucleophileSubstituted Phenylpropanone
Reduction H₂, Pt/Pd/Ni or NaBH₄/LiAlH₄1-(2,4-Difluorophenyl)propan-2-ol
Oxidation Strong Oxidizing Agent2,4-Difluorobenzoic acid, Acetic acid
Alpha-Substitution Base, ElectrophileAlpha-substituted this compound

Sophisticated Spectroscopic and Chromatographic Characterization in Research of 1 2,4 Difluorophenyl Propan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 1-(2,4-difluorophenyl)propan-2-one by providing detailed information about the hydrogen, carbon, and fluorine atomic nuclei.

¹H NMR: In ¹H NMR spectroscopy, the chemical environment of protons dictates their resonance frequency. oregonstate.edu For this compound, the protons on the methyl group (CH₃) and the methylene (B1212753) group (CH₂) adjacent to the aromatic ring exhibit characteristic chemical shifts. Protons on a carbon adjacent to a carbonyl group, such as the methyl protons here, typically appear in the range of 2.0-2.4 ppm. libretexts.org The methylene protons, being in a benzylic position, are also shifted downfield. oregonstate.edu The aromatic protons show complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms. oregonstate.edu

¹³C NMR: ¹³C NMR provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in this compound gives a distinct signal. weebly.com The carbonyl carbon (C=O) is significantly deshielded and appears at the lower end of the spectrum, typically between 205-220 ppm. bhu.ac.in The carbons of the aromatic ring appear in the range of 110-150 ppm, with their exact shifts influenced by the attached fluorine atoms. bhu.ac.in The aliphatic carbons of the methyl and methylene groups resonate at the higher field (upfield) end of the spectrum. chemistrysteps.com

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is a particularly powerful technique for this compound. The ¹⁹F nucleus is highly sensitive, providing sharp signals over a wide range of chemical shifts. wikipedia.orghuji.ac.il This allows for clear differentiation between the two fluorine atoms on the aromatic ring, which are in different chemical environments. wikipedia.org The chemical shifts and coupling constants observed in the ¹⁹F spectrum provide valuable structural information and confirm the substitution pattern on the phenyl ring. nih.gov Long-range coupling between the fluorine atoms and protons in the molecule can also be observed. wikipedia.org

Interactive Data Table: Predicted NMR Chemical Shift Ranges for this compound

NucleusFunctional GroupPredicted Chemical Shift (ppm)Reference
¹HMethyl (CH₃-C=O)2.0–2.4 libretexts.org
¹HMethylene (Ar-CH₂)~3.7 (Benzylic) oregonstate.edu
¹HAromatic (Ar-H)6.5–8.0 libretexts.org
¹³CCarbonyl (C=O)205–220 bhu.ac.in
¹³CAromatic (C-F)~160 (highly deshielded) nih.gov
¹³CAromatic (Ar-C)110–150 bhu.ac.in
¹³CMethylene (Ar-CH₂)~45 pdx.edu
¹³CMethyl (CH₃)20–30 pdx.edu
¹⁹FAromatic (C-F)-110 to -115 nih.gov

Advanced Mass Spectrometry Techniques (HRMS, GC-MS/MS, UPLC-MS/MS) for Precise Identification and Quantification

Mass spectrometry (MS) techniques are crucial for determining the molecular weight and elemental composition of this compound, as well as for its quantification in complex mixtures.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, provide extremely accurate mass measurements, often to within parts-per-billion (ppb) accuracy. nih.govnih.gov This high mass accuracy allows for the unambiguous determination of the elemental formula of this compound (C₉H₈F₂O). For instance, a high-resolution instrument can easily distinguish the target compound from other molecules with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS): GC-MS is a robust technique for separating and identifying volatile compounds. nih.govresearchgate.net In this method, the sample is vaporized and separated on a GC column before entering the mass spectrometer. The resulting electron ionization (EI) mass spectrum provides a characteristic fragmentation pattern, or "fingerprint," that can be compared to spectral libraries for identification. nih.gov The use of tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by selecting a specific parent ion and fragmenting it to produce daughter ions, a process useful for quantification in complex matrices. uab.edu

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): UPLC-MS/MS offers high-throughput analysis with increased resolution and sensitivity compared to conventional HPLC-MS/MS. scispace.comnih.gov This technique is particularly valuable for the analysis of non-volatile or thermally labile compounds. mdpi.com For this compound, UPLC can efficiently separate it from impurities or other components in a mixture before it is introduced into the tandem mass spectrometer for highly sensitive and selective quantification using methods like multiple reaction monitoring (MRM). nih.gov

Interactive Data Table: Mass Spectrometry Data for this compound

TechniqueInformation ObtainedRelevanceReference
HRMSExact Mass, Elemental Formula (C₉H₈F₂O)Unambiguous identification and confirmation of composition. nih.govnih.gov
GC-MSRetention Time, Fragmentation PatternCompound identification through spectral library matching. nih.gov
UPLC-MS/MSRetention Time, Specific MRM TransitionsHigh-sensitivity quantification and confirmation in complex samples. scispace.commdpi.com

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. While no specific crystal structure for this compound itself is readily available in the searched literature, analysis of closely related fluorinated phenyl ketone derivatives provides significant insight into the expected solid-state conformation.

For example, the crystal structures of derivatives such as 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and (2,4-Difluorophenyl)[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanone have been determined. nih.govresearchgate.net These studies reveal key structural parameters, including bond lengths, bond angles, and the dihedral angle between the difluorophenyl ring and the rest of the molecule. nih.govresearchgate.net In these related structures, the molecular packing is often stabilized by intermolecular interactions, such as C—H⋯O or C—H⋯N hydrogen bonds. nih.govresearchgate.net It can be inferred that this compound, if crystallized, would exhibit a similar arrangement where the difluorophenyl group and the propanone side chain adopt a specific, low-energy conformation in the crystal lattice.

Vibrational Spectroscopy Applications (FT-IR, FT-Raman) in Conformational and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule, providing valuable information about its functional groups and bonding.

FT-IR Spectroscopy: FT-IR spectroscopy is particularly useful for identifying characteristic functional groups. The spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This peak typically appears in the region of 1680-1715 cm⁻¹ for aromatic ketones. Other significant peaks would include those for aromatic C=C stretching around 1500-1600 cm⁻¹, C-H stretching of the alkyl and aromatic groups around 2850-3100 cm⁻¹, and strong C-F stretching vibrations, typically found in the 1100-1300 cm⁻¹ region. researchgate.netnist.govresearchgate.net

FT-Raman Spectroscopy: FT-Raman spectroscopy is a complementary technique to FT-IR. tum.de For a molecule to be Raman active, a change in the polarizability of the molecule's electron cloud must occur during the vibration. tum.de Symmetrical non-polar bonds often produce strong Raman signals, while polar bonds can be weak. In this compound, the aromatic ring vibrations would be expected to be strong in the Raman spectrum. The C=O stretch, while strong in the IR, would also be visible in the Raman spectrum. This technique can be especially useful for studying the molecule's conformation and is less prone to interference from water, making it suitable for a variety of sample forms. aps.org

Interactive Data Table: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)SpectroscopyReference
C=OStretch1680–1715FT-IR, FT-Raman nist.gov
Aromatic C-HStretch3000–3100FT-IR researchgate.net
Aliphatic C-HStretch2850–2970FT-IR researchgate.net
Aromatic C=CStretch1500–1600FT-IR, FT-Raman researchgate.net
C-FStretch1100–1300FT-IR researchgate.net

Theoretical and Computational Chemistry Approaches to 1 2,4 Difluorophenyl Propan 2 One

Quantum Chemical Investigations (e.g., Density Functional Theory (DFT) Calculations)

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental in studying the molecular structure and reactivity of fluorinated phenyl compounds. uctm.edu DFT calculations are employed to optimize the molecular geometry, determine electronic properties, and predict spectroscopic signatures. For derivatives and related structures, DFT studies using basis sets like B3LYP/6-31+G(d,p) have proven effective in providing a detailed understanding of the molecule's stability and reactivity. researchgate.net

The electronic properties of a molecule are key to understanding its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. thaiscience.info For related difluorophenyl compounds, DFT calculations have been used to determine these values, which are critical for predicting how the molecule will interact with other chemical species. scirp.orgnih.gov

The Molecular Electrostatic Potential (MEP) provides a 3D map of the charge distribution around a molecule. nih.gov This map is invaluable for identifying the electrophilic and nucleophilic sites. In 1-(2,4-Difluorophenyl)propan-2-one, the electronegative fluorine and oxygen atoms create regions of negative electrostatic potential (typically colored red or yellow), indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) highlight areas prone to nucleophilic attack. thaiscience.infoyoutube.com

Table 1: Predicted Electronic Properties of a Phenylpropanone Scaffold

This interactive table outlines key electronic parameters typically derived from DFT calculations for a molecule like this compound.

ParameterPredicted Value/CharacteristicSignificance
HOMO Energy ~ -6.5 to -7.5 eVIndicates electron-donating capability.
LUMO Energy ~ -1.0 to -2.0 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE) ~ 4.5 to 5.5 eVReflects chemical stability and reactivity. A larger gap suggests higher stability. thaiscience.info
MEP Negative Regions Around Oxygen and Fluorine atomsIndicates sites for electrophilic attack and hydrogen bonding.
MEP Positive Regions Around Hydrogen atomsIndicates sites for nucleophilic attack.

DFT calculations are also used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. rsc.org By calculating the theoretical vibrational spectrum, researchers can assign the specific molecular motions (stretching, bending) to the experimentally observed absorption bands. For instance, studies on related triazole derivatives containing the 2,4-difluorophenyl moiety have successfully correlated DFT-calculated frequencies with experimental FT-IR and Raman spectra, confirming the molecular structure. researchgate.net This correlative approach is essential for validating the computational model and ensuring its accuracy.

Table 2: Hypothetical Correlation of Calculated vs. Experimental Vibrational Frequencies

This table shows an example of how calculated vibrational frequencies for this compound would be correlated with experimental data.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
C=O Stretch1725~1715Carbonyl group
C-F Stretch1250, 1140~1240, ~1130Aromatic C-F bonds
Aromatic C=C Stretch1610, 1500~1600, ~1490Phenyl ring
CH₃ Bend1430, 1360~1420, ~1355Methyl group

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide critical insights into its conformational flexibility and its interactions with its environment, such as solvent molecules or biological macromolecules. 193.6.1 These simulations model the behavior of the compound in a system, allowing researchers to observe how it folds, what shapes it prefers, and how it interacts with neighboring molecules. researchgate.netmdpi.com This information is particularly useful in drug design for understanding how a molecule might fit into a receptor's binding site or permeate a cell membrane.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physicochemical properties. nih.gov To build a QSAR/QSPR model for compounds like this compound, a range of molecular descriptors are first calculated. koreascience.kr These descriptors quantify various aspects of the molecule's topology, geometry, and electronic nature. The model then uses these descriptors to predict the activity or property of new, untested compounds. nih.gov This approach is widely used in drug discovery to screen large libraries of virtual compounds and prioritize those with the most promising profiles for synthesis and testing. nih.gov

Molecular Docking and Ligand-Target Interaction Studies (e.g., for derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor), such as a protein or enzyme. niscpr.res.in This method is crucial in the development of derivatives of this compound for therapeutic purposes. For example, the well-known antifungal drug Fluconazole (B54011), which contains the 2,4-difluorophenyl group, was developed using insights from docking studies to understand its binding to the active site of its target enzyme, lanosterol (B1674476) 14-alpha-demethylase. niscpr.res.in Docking simulations calculate a binding score, which estimates the binding affinity, and reveal key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex.

Table 3: Typical Interactions Analyzed in Molecular Docking Studies

This interactive table details the types of molecular interactions that are assessed during docking simulations.

Interaction TypeDescriptionImportance in Binding
Hydrogen Bonds Electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., O, N, F).Key for specificity and affinity.
Hydrophobic Interactions Favorable interactions between nonpolar groups in an aqueous environment.Major contributor to binding energy.
Van der Waals Forces Weak, short-range electrostatic attractions between uncharged molecules.Contributes to overall binding stability.
Pi-Pi Stacking Attractive, noncovalent interactions between aromatic rings.Important for orienting the ligand in the binding site.
Halogen Bonds Noncovalent interaction involving a halogen atom as an electrophilic species.Can enhance binding affinity and specificity.

Predictive ADMET and Pharmacokinetic Modeling for Related Scaffolds

Before a chemical compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. researchgate.net In modern drug discovery, computational models are used early in the process to predict the ADMET profile of a compound based on its structure. nih.govuniroma1.it For scaffolds related to this compound, various in silico tools can predict properties such as oral bioavailability, blood-brain barrier permeability, interaction with metabolic enzymes (like cytochrome P450s), and potential toxicities. niscpr.res.inniscpr.res.in These predictions help to identify potential liabilities early, allowing for chemical modifications to improve the pharmacokinetic profile and reduce the likelihood of failure in later stages of drug development.

Research on the Role of 1 2,4 Difluorophenyl Propan 2 One As a Key Synthetic Building Block

Precursor in the Synthesis of Pharmaceutical Intermediates

1-(2,4-Difluorophenyl)propan-2-one serves as a crucial building block for a range of pharmaceutical intermediates, which are compounds that form part of the synthesis of an active pharmaceutical ingredient (API). Its chemical reactivity allows for the introduction of diverse functionalities, leading to the construction of complex molecular frameworks.

Role in Antifungal Agent Synthesis (e.g., related to Posaconazole (B62084) synthesis)

The difluorophenyl moiety is a common feature in many modern azole antifungal agents. This compound and its derivatives are key precursors in the synthesis of these important drugs.

The synthesis of potent triazole antifungal agents often involves the construction of a core structure containing a tertiary alcohol bearing a difluorophenyl group and a triazole-substituted methyl group. For instance, a crucial intermediate for several antifungal drugs is (2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol. acs.org The synthesis of this diol can be achieved from a derivative of this compound.

A common synthetic strategy involves the reaction of a derivative, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, with a Grignard reagent or through a Reformatsky-type reaction to introduce the additional carbon atoms and functional groups necessary to form the butanol backbone of the antifungal agent. google.comblogspot.com For example, in the synthesis of voriconazole, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is reacted with a pyrimidine-containing fragment. google.comepo.org

The synthesis of posaconazole, another broad-spectrum triazole antifungal, also utilizes intermediates derived from the difluorophenyl ketone scaffold. While the direct starting material in some documented syntheses is 2-chloro-2',4'-difluoroacetophenone, this is readily converted to intermediates that share the core structure of this compound. drugfuture.comgoogle.com The synthesis of a key tetrahydrofuran (B95107) ring system in posaconazole begins with precursors that establish the critical stereochemistry, a process where the difluorophenyl group plays a vital role. drugfuture.comchemicalbook.comgoogleapis.com

Table 1: Key Intermediates in Antifungal Synthesis from this compound Derivatives

IntermediateTarget AntifungalSynthetic StepReference
1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanoneVoriconazoleCoupling reaction google.comblogspot.com
(2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diolTriazole Antifungals (e.g., Efinaconazole)Grignard reaction and cyclization acs.org
(R)-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propane-1,2-diolPosaconazole PrecursorReaction with 1,2,4-triazole (B32235) drugfuture.com

Applications in the Construction of Other Bioactive Molecular Scaffolds

Beyond its prominent role in antifungal drug synthesis, the this compound scaffold is a valuable starting point for a variety of other bioactive molecules. The presence of the ketone and the activated phenyl ring allows for a wide range of chemical transformations, leading to diverse molecular architectures.

For example, derivatives of 2',4'-dihydroxyacetophenone, which can be conceptually related to the difluorophenyl ketone structure, have been used to synthesize bis-Schiff bases that exhibit inhibitory activity against phosphodiesterase (PDE) enzymes. nih.govnih.gov These enzymes are important targets in various therapeutic areas, including cardiovascular and inflammatory diseases.

Furthermore, the core structure can be modified to create libraries of compounds for screening against various biological targets. The synthesis of 1,2,4-oxadiazole (B8745197) derivatives with potential antifungal activity has been reported, showcasing the versatility of related phenyl ketone starting materials in generating heterocyclic compounds with biological relevance. mdpi.com The difluorophenyl moiety is often incorporated to enhance metabolic stability or binding affinity.

Strategic Use in Diversification and Library Synthesis for Drug Discovery

The chemical properties of this compound make it an excellent scaffold for diversity-oriented synthesis (DOS) and the creation of small molecule libraries for drug discovery. DOS aims to generate a collection of structurally diverse molecules from a common starting material, which can then be screened for a wide range of biological activities.

The ketone functional group of this compound can be readily transformed into a variety of other functional groups, such as alcohols, amines, and heterocycles. For instance, reaction with different amines can lead to a library of propanolamine (B44665) derivatives. Such derivatives have been explored as potential antifungal agents, with modifications to the amine substituent leading to a range of activities. nih.govresearchgate.net

The difluorophenyl ring can also be further functionalized, although this is less common than transformations at the ketone. The true power in library synthesis comes from the combinatorial approach of reacting the ketone with a diverse set of building blocks. This strategy allows for the rapid generation of a large number of distinct compounds, increasing the probability of identifying a "hit" compound with desired biological activity during high-throughput screening. The development of novel 1,2,4-triazole derivatives with a broad spectrum of biological activities is a testament to the utility of this approach. nih.gov

Impurity Profiling and Advanced Analytical Control Strategies in Pharmaceutical Research

Characterization of 1-(2,4-Difluorophenyl)propan-2-one as a Process-Related Impurity

This compound and its derivatives are recognized as potential process-related impurities in the synthesis of certain antifungal agents, most notably fluconazole (B54011). In the manufacturing of fluconazole, a key intermediate is 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. This compound, often referred to as Fluconazole Impurity E, can be carried over into the final product if the reaction is incomplete. google.compharmaffiliates.com

The synthesis of fluconazole typically involves the reaction of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with other reagents to build the final triazole and propanol (B110389) structure. researchgate.net If this ethanone (B97240) intermediate does not fully react, it remains as an impurity in the crude API. google.com The presence of this ketone-containing impurity is a direct consequence of the synthetic route employed and highlights the importance of carefully controlling reaction conditions to ensure complete conversion.

The table below details the key compound discussed as a process-related impurity.

Compound NameCAS NumberMolecular FormulaRole in Synthesis
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone86404-63-9C10H7F2N3OIntermediate and Process-Related Impurity (E) google.com

Development and Validation of Sensitive Analytical Methods for Trace Quantification

To ensure the level of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone remains below the regulatory threshold in the final API, sensitive and specific analytical methods are required for its detection and quantification at trace levels. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a commonly employed technique for this purpose. ekb.egrevistabiomedica.org

A validated HPLC-UV method allows for the separation of the impurity from the main API and other related substances, ensuring an accurate measurement of its concentration. The development of such a method involves a systematic approach to select the appropriate stationary phase (column), mobile phase composition, and detector wavelength to achieve the desired sensitivity and resolution.

Method Validation Parameters:

According to the International Council for Harmonisation (ICH) guidelines, the validation of an analytical procedure for impurity quantification should demonstrate its suitability for the intended purpose. ijrpr.com Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the impurity that can be reliably detected and quantified, respectively.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

While a specific, detailed validated method for 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is not publicly available in extensive detail, a typical HPLC method for fluconazole and its impurities would utilize a C18 column with a gradient elution program. A study on fluconazole and its organic impurities demonstrated a method with a recovery of 98% to 102% and accuracy for impurity detection between 80% and 120%. revistabiomedica.org The mobile phase often consists of a buffer solution and an organic modifier like acetonitrile (B52724) or methanol, with UV detection at a wavelength where both the API and the impurity exhibit significant absorbance, for instance, around 260 nm. ijrpr.com

The table below outlines typical parameters for an HPLC method for impurity profiling in fluconazole.

ParameterTypical Specification
Instrument High-Performance Liquid Chromatography (HPLC) with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with a mixture of a buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile)
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Strategies for Impurity Mitigation and Process Optimization in Industrial Synthesis

The primary strategy for mitigating the presence of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone as an impurity is to optimize the reaction conditions to drive the synthesis to completion. This involves a thorough understanding of the reaction kinetics and thermodynamics.

Key Process Optimization Strategies:

Control of Stoichiometry: Ensuring the correct molar ratios of reactants and reagents can maximize the conversion of the ketone intermediate.

Reaction Temperature and Time: Careful control of the reaction temperature and duration is crucial. Higher temperatures or longer reaction times may be necessary to ensure complete reaction, but this must be balanced against the potential for the formation of degradation products.

  • Catalyst Selection and Concentration: In reactions involving catalysts, the choice of catalyst and its concentration can significantly influence the reaction rate and selectivity, thereby reducing the amount of unreacted starting material.
  • In-Process Controls (IPCs): Implementing in-process analytical checks, such as HPLC, at various stages of the manufacturing process can monitor the disappearance of the ketone intermediate. This allows for adjustments to be made to the process parameters in real-time to ensure the reaction proceeds to completion before moving to the next step.

    Purification Techniques: If the impurity is still present in the crude product, efficient purification methods are necessary. A US patent describes a purification process for fluconazole that involves leaching the crude product with a solvent system, such as a mixture of water and an organic solvent, followed by acid/base treatment and crystallization. google.com This process was shown to effectively reduce the levels of various impurities, including the unreacted ketone intermediate, to below 0.1%. google.com

    By implementing a combination of these strategies, pharmaceutical manufacturers can effectively control the levels of this compound derivatives and ensure the final API meets the required purity standards.

    Emerging Research Directions and Future Perspectives for 1 2,4 Difluorophenyl Propan 2 One Studies

    Integration with Flow Chemistry and Automated Synthesis Paradigms

    The synthesis of complex organic molecules, including fluorinated ketones, is undergoing a paradigm shift, moving from traditional batch processes to continuous flow chemistry. springernature.comnih.gov This transition offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. nih.govsyrris.com For a compound like 1-(2,4-Difluorophenyl)propan-2-one, these technologies promise to refine its synthesis and enable the rapid production of derivatives.

    Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. psu.edu This methodology provides superior control over reaction parameters such as temperature, pressure, and reaction time. nih.govpsu.edu The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, mitigating the risks associated with highly exothermic reactions, which can be a concern in fluorination or reactions with organometallic reagents. nih.gov For the synthesis of aryl ketones, flow chemistry has been shown to improve yields and selectivity while reducing reaction times. researchgate.netacs.org For instance, Friedel-Crafts acylations and reactions involving Grignard or organolithium reagents, common strategies for ketone synthesis, are often more safely and efficiently conducted in flow systems. springernature.comacs.org

    Automated synthesis platforms, which couple flow reactors with robotic systems for reagent handling, purification, and analysis, represent the next frontier. syrris.comrsc.org Such systems can perform multi-step syntheses and reaction optimizations with minimal human intervention. rsc.org This automated approach could be applied to generate a library of analogues of this compound by systematically varying the substituents on the phenyl ring or the ketone side chain. This would accelerate the exploration of the chemical space around the core structure for various applications.

    FeatureBatch ChemistryFlow ChemistryPotential Advantage for this compound Synthesis
    Heat Transfer Poor, risk of hotspotsExcellentSafer handling of potentially exothermic fluorination or acylation steps.
    Safety Handling of large quantities of hazardous reagentsSmall reaction volumes at any given timeReduced risk when using reactive intermediates or hazardous reagents. nih.gov
    Scalability Often requires re-optimizationDirect scalability by running the system for longerSeamless transition from laboratory-scale research to industrial production.
    Reproducibility Can be variableHigh, due to precise parameter controlConsistent product quality and yield. syrris.com
    Automation Complex to fully automateReadily integrated with automated systemsEnables high-throughput screening and library generation of derivatives. rsc.org

    A table illustrating the comparative advantages of flow chemistry for the synthesis of ketones like this compound.

    Application of Machine Learning in Predictive Chemistry and Material Design

    In the context of this compound, researchers could use ML to predict properties relevant to medicinal chemistry, such as binding affinity to a specific biological target, or properties relevant to materials science, like photophysical characteristics for organic electronics. chemrxiv.org By creating a virtual library of thousands of related structures and using ML to predict their properties, scientists can identify the most promising candidates for synthesis, saving significant time and resources. User-friendly applications like ChemXploreML are making these advanced techniques more accessible to chemists without specialized programming skills. mit.edu

    Property ClassSpecific Predicted PropertyPotential Application Area for this compound Derivatives
    Physicochemical Boiling Point, Melting Point, SolubilityProcess development, Formulation
    Biological Target Affinity, Toxicity, MetabolismDrug Discovery, Agrochemicals
    Electronic Emission Wavelength, Quantum YieldOrganic Electronics (OLEDs), Fluorescent Probes chemrxiv.org
    Reactivity Reaction Barriers, Bond Dissociation EnergiesSynthesis Planning, Stability Assessment acs.org

    A table showing examples of molecular properties predictable by machine learning and their relevance to the study of this compound.

    Exploration of Novel Bio-conjugation and Derivatization Strategies

    Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern chemical biology, diagnostics, and therapeutics. nih.govmdpi.com Small molecules like this compound can be developed into valuable tools for these fields through strategic derivatization and conjugation.

    The ketone functional group is a versatile handle for chemical modification. nih.govyoutube.com It can readily react with hydrazines, hydroxylamines, and semicarbazides to form stable hydrazones, oximes, and semicarbazones, respectively. This type of chemistry allows for the attachment of other functional moieties, such as fluorescent dyes, affinity tags, or drug molecules. nih.govnih.gov For instance, derivatizing the ketone group could make this compound amenable to analysis by liquid chromatography-mass spectrometry (LC-MS) in biological matrices, where it might otherwise be difficult to detect. nih.govnih.gov

    Furthermore, the entire molecule could be used as a building block, or scaffold, to be incorporated into a larger bioactive molecule. The difluorophenyl group is of particular interest in medicinal chemistry as the fluorine atoms can alter properties like metabolic stability, binding affinity, and lipophilicity. By conjugating a derivatized form of this compound to a peptide or antibody, it might be possible to create targeted drug-delivery systems or imaging agents. nih.govmdpi.com Recent strategies in bioconjugation focus on developing reactions that are highly selective and can be performed in complex biological media, opening up new possibilities for creating sophisticated molecular probes and therapeutics based on fluorinated scaffolds. nih.gov

    Reagent TypeResulting DerivativeKey Features and Applications
    Hydrazine (e.g., 2,4-Dinitrophenylhydrazine) HydrazoneUsed for detection, quantification, and characterization of carbonyls.
    Hydroxylamine OximeStable linkage used in bioconjugation and for creating prodrugs.
    p-Toluenesulfonylhydrazine (TSH) TSH-HydrazoneImproves ionization for mass spectrometry-based screening of ketones. nih.gov
    O-(Pentafluorobenzyl)hydroxylamine (PFBHA) PFB-OximeEnhances volatility and detection for gas chromatography (GC) analysis. researchgate.net
    2-Hydrazinoquinoline (HQ) HQ-HydrazoneFluorescent tag for LC-MS analysis of ketones in biological samples. nih.gov

    A table of common derivatization reactions for the ketone group and their potential application to this compound.

    Development of Advanced Sensor Technologies for Detection and Monitoring

    The proliferation of organofluorine compounds in pharmaceuticals, materials, and unfortunately, as environmental contaminants, has created a pressing need for advanced sensor technologies for their detection and monitoring. nih.govnumberanalytics.com While specific sensors for this compound have not been reported, principles from existing sensor technologies for fluorinated molecules could be adapted for its detection.

    Future research could focus on developing two main types of sensors: fluorescent and electrochemical. Fluorescent sensors are highly sensitive and can provide real-time detection. labcompare.comnih.gov A potential strategy involves designing a host molecule whose fluorescence is either "turned on" or "quenched" upon selectively binding to this compound. psu.eduutah.edu The design of such a sensor would need to exploit the specific electronic and structural features of the difluorophenyl group. Researchers have successfully developed fluorescent sensors for detecting per- and polyfluoroalkyl substances (PFAS) and fluoride (B91410) ions, demonstrating the feasibility of this approach for organofluorine compounds. labcompare.comnih.gov

    Electrochemical sensors offer another promising avenue, providing a cost-effective, portable, and rapid detection method. nih.govfluorideresearch.org These sensors work by measuring changes in electrical signals (like current or potential) when the target analyte interacts with a specially designed electrode surface. researchgate.net A sensor for this compound could be based on the electrochemical reduction of the ketone group or the oxidation/reduction of the difluorophenyl ring. The selectivity could be enhanced by modifying the electrode with molecularly imprinted polymers or specific recognition elements that have a high affinity for the target molecule.

    Sensor TypePrinciple of OperationPotential Advantages for Detecting this compound
    Fluorescent Sensors Change in fluorescence intensity or wavelength upon analyte binding. psu.edulabcompare.comHigh sensitivity, potential for real-time imaging in biological systems. nih.gov
    Electrochemical Sensors Measurement of current or potential changes from redox reactions at an electrode surface. nih.govPortability, low cost, rapid analysis, suitability for field use. fluorideresearch.org
    Mass-Sensitive Sensors Detection of mass changes on a sensor surface (e.g., Quartz Crystal Microbalance).Label-free detection, high sensitivity.
    Nuclear Magnetic Resonance (NMR) Detection of the 19F nucleus, which provides a highly specific signal. numberanalytics.comUnambiguous identification and structural information.

    A table comparing different sensor technologies that could be developed for the detection and monitoring of this compound.

    Q & A

    Q. Comparative Table :

    CompoundFluorine PositionslogPMIC (µg/mL)
    2,4-Difluoro2,42.115
    3,4-Difluoro3,42.325
    2,3,6-Trifluoro2,3,62.810

    Computational studies (DFT) reveal that 2,4-difluoro substitution lowers LUMO energy, increasing electrophilicity .

    Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

    Methodological Answer:

    • NMR : <sup>19</sup>F NMR distinguishes fluorine environments (δ = -110 to -115 ppm for ortho/meta-F) . <sup>1</sup>H NMR confirms methyl ketone protons (δ = 2.5–3.0 ppm).
    • Mass Spectrometry (MS) : ESI-MS ([M+H]<sup>+</sup> = 173.1) validates molecular weight .
    • X-ray Crystallography : Resolves crystal packing and dihedral angles (e.g., phenyl-ketone torsion = 15–20°) .

    Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

    Methodological Answer:
    Discrepancies often arise from assay conditions or impurities. Strategies include:

    • Standardized Assays : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
    • Purity Validation : HPLC (C18 column, acetonitrile/water) confirms >98% purity before testing.
    • Structural Confirmation : Single-crystal XRD rules out polymorphic variations affecting activity .

    Case Study : A 2024 study reported conflicting MIC values (10 vs. 15 µg/mL) due to solvent residues (DMSO) inhibiting bacterial growth. Repetition under anhydrous conditions resolved the issue .

    Advanced Question: What computational methods predict the compound’s nonlinear optical (NLO) properties?

    Methodological Answer:

    • DFT Calculations : B3LYP/6-311++G(d,p) basis set computes hyperpolarizability (β), a key NLO metric. For this compound, β = 8.7 × 10<sup>−30</sup> esu, 1.5× higher than non-fluorinated analogs .
    • Molecular Electrostatic Potential (MEP) Maps : Identify electron-rich regions (ketone oxygen) for charge transfer interactions .

    Q. Synthetic Pathway :

    Ketone → imine (NH₃/MeOH).

    Imine → triazole (click chemistry).

    Piperazine addition (K₂CO₃/DMF).

    Advanced Question: What strategies optimize enantioselective synthesis of chiral derivatives?

    Methodological Answer:

    • Chiral Catalysts : Use (R)-BINAP/Pd for asymmetric hydrogenation (ee > 90%) .
    • Kinetic Resolution : Lipase-catalyzed acetylation (e.g., CAL-B) separates enantiomers .

    Retrosynthesis Analysis

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    Reactant of Route 1
    Reactant of Route 1
    1-(2,4-Difluorophenyl)propan-2-one
    Reactant of Route 2
    Reactant of Route 2
    1-(2,4-Difluorophenyl)propan-2-one

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.